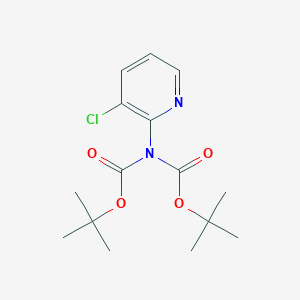

2-(Di-Boc-amino)-3-chloro-pyridine

Overview

Description

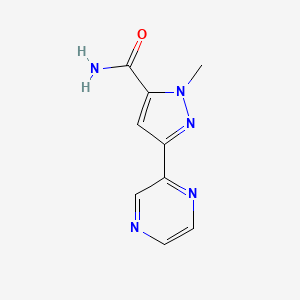

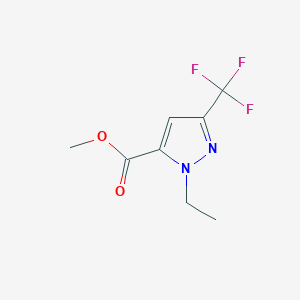

The compound “2-(Di-Boc-amino)-3-chloro-pyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a chlorine atom substituted at the 3-position of the pyridine ring. The “Di-Boc-amino” indicates that there are two Boc-protected amino groups .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding pyridine derivative with a Boc-protected amino group. The Boc group serves as a protecting group for the amino group during the reaction .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases, which means it can withstand various conditions during chemical reactions .Scientific Research Applications

Synthesis of Unnatural Amino Acids and Bioactive Compounds

- Field : Organic Chemistry

- Application : N,N-di-Boc-glutamate and aspartate semialdehydes, which are related to “2-(Di-Boc-amino)-3-chloro-pyridine”, are used in the synthesis of unnatural amino acids and other bioactive compounds .

- Methods : These building blocks are prepared according to various strategies from glutamic and aspartic acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results : The applications of these chiral synthons for the synthesis of unnatural amino acids and other bioactive compounds are discussed .

Protection of Amino Groups

- Field : Organic Chemistry

- Application : Boc-protected amines and amino acids are commonly used as intermediates in the synthesis of polypeptides .

- Methods : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results : The Boc group is stable towards most nucleophiles and bases, making it useful in orthogonal protection strategies .

Protein Engineering

- Field : Biochemistry

- Application : The programmed incorporation of unnatural amino acids with new functional side chains provides a powerful approach for protein or even organism engineering with novel functionalities and capabilities .

- Methods : Unnatural amino acids can now be incorporated into a specific site of protein during translation by employing the amber codon as the genetic codon for unnatural amino acids .

- Results : The incorporation of unnatural amino acids into proteins by site-specific mutagenesis provides a valuable new methodology for the generation of novel proteins that possess unique structural and functional features .

Peptide Synthesis

- Field : Biochemistry

- Application : BOC-amino acids, which are commonly used for the ordinary solid-phase method, are used in the synthesis of large peptides .

- Methods : The segment condensation method is an important technique in the synthesis of large peptides. Two different approaches are available, the minimum and the maximum protection strategies .

- Results : Chemical peptide syntheses consume extremely large quantities of organic solvent due to the multiple solvent-based condensation steps, which damage the environment. Water-based peptide synthesis methods that utilize water-dispersible Boc- and Fmoc-amino acids nanoparticles offer many advantages in terms of reaction efficiency .

Synthesis of Chiral Auxiliaries

- Field : Organic Chemistry

- Application : Esters of N-tert-butoxycarbonyl (BOC) amino acids are widely used in peptide chemistry and in preparing several chiral auxiliaries such as β-amino alcohols, oxazolidinones, and α-amino aldehydes .

- Methods : The preparation method is the reaction of 1,1,3,3-tetramethylguanidinium salts of some amino acids with tert-butyloxycarbonyl azide in 4-dimethylaminopyridine as the solvent .

- Results : The BOC group is used as a protecting group for amines in organic synthesis .

Water-Based Peptide Synthesis

- Field : Biochemistry

- Application : Chemical peptide syntheses consume extremely large quantities of organic solvent due to the multiple solvent-based condensation steps, which damage the environment. Water-based peptide synthesis methods that utilize water-dispersible Boc- and Fmoc-amino acids nanoparticles offer many advantages in terms of reaction efficiency .

- Methods : This technology uses suspended nanoparticle reactants for the coupling reaction to overcome the solubility problem .

- Results : The procedure should be more practical .

properties

IUPAC Name |

tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSNIBSHYPWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Di-Boc-amino)-3-chloro-pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)